molecular formula C15H18FNO4 B3078672 2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid CAS No. 1052611-30-9

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3078672
CAS No.: 1052611-30-9
M. Wt: 295.31 g/mol
InChI Key: CYFCBHQFWFNNCD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid (CAS: 1052611-30-9) is a fluorinated pyrrolidine derivative with a complex substitution pattern. Its structure features a pyrrolidine core substituted at the 2-position with a 2-fluorophenyl group, a methoxycarbonyl (ester) group at the 5-position, and two methyl groups at the 1- and 5-positions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-10(13(18)19)12(17(15)2)9-6-4-5-7-11(9)16/h4-7,10,12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFCBHQFWFNNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the fluorophenyl group, and the addition of the methoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the methoxycarbonyl group may influence the compound’s solubility and stability. The pyrrolidine ring provides a rigid structure that can interact with specific sites on the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic Acid (CAS: 1052611-06-9)

  • Key Difference : Fluorine substitution at the 3-position of the phenyl ring instead of the 2-position.

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic Acid (CAS: 1052610-75-9)

  • Key Difference : Fluorine at the 4-position of the phenyl ring.
  • Implications : The para-substitution pattern could enhance metabolic stability due to reduced steric hindrance, making this isomer more suitable for drug development .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

  • Key Difference : Lacks the fluorophenyl and methoxycarbonyl groups; features a ketone (5-oxo) group.
  • Implications : The absence of aromatic and ester groups simplifies the structure, reducing lipophilicity and altering pharmacokinetic properties .

Functional Group Variations

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (Synonyms: SMR000031657, CHEMBL1419177)

  • Key Difference : Pyrazolopyrimidine core instead of pyrrolidine; benzyl-linked fluorine.
  • Implications : The pyrazolopyrimidine scaffold may confer enhanced π-π stacking interactions in enzyme binding pockets, useful in kinase inhibitor design .

Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

  • Key Difference : Thiophene ring with chloroacetyl and ester groups.

Comparative Data Table

Compound Name (CAS) Core Structure Substituents Key Properties/Applications
2-(2-Fluorophenyl)-...carboxylic Acid (1052611-30-9) Pyrrolidine 2-(2-Fluorophenyl), 5-(methoxycarbonyl), 1,5-dimethyl Neurological target modulation
2-(3-Fluorophenyl)-...carboxylic Acid (1052611-06-9) Pyrrolidine 2-(3-Fluorophenyl), 5-(methoxycarbonyl), 1,5-dimethyl Steric/electronic modulation
2-(4-Fluorophenyl)-...carboxylic Acid (1052610-75-9) Pyrrolidine 2-(4-Fluorophenyl), 5-(methoxycarbonyl), 1,5-dimethyl Metabolic stability
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (42346-68-9) Pyrrolidine 1-Methyl, 5-oxo Intermediate in peptide synthesis

Research Implications and Gaps

  • Substituent Effects : Fluorine position (ortho vs. meta vs. para) significantly impacts electronic properties and steric bulk, influencing receptor binding and metabolic pathways .
  • Functional Group Trade-offs : Methoxycarbonyl esters enhance membrane permeability but may require hydrolysis to active carboxylic acids in vivo .
  • Data Limitations : Empirical data on solubility, bioavailability, and toxicity for these compounds remain sparse, highlighting the need for targeted studies.

Biological Activity

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorophenyl group, a methoxycarbonyl group, and a pyrrolidine ring. Its molecular formula is C15H18FNO4C_{15}H_{18}FNO_{4} with a molecular weight of approximately 295.31 g/mol.

PropertyValue
IUPAC Name2-(2-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid
Molecular FormulaC₁₅H₁₈FNO₄
Molecular Weight295.31 g/mol
CAS Number1052611-30-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The fluorophenyl group enhances the compound's binding affinity to target sites, while the methoxycarbonyl group may improve solubility and stability. The rigid structure provided by the pyrrolidine ring facilitates interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
  • Pharmacological Potential : Preliminary investigations suggest potential applications in drug development due to its unique structural properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antibacterial Studies : A study on structurally similar pyrrolidine derivatives demonstrated significant antibacterial properties against Gram-positive bacteria, suggesting that this compound could exhibit similar effects .
  • Enzyme Interaction : Research focusing on enzyme inhibitors has indicated that compounds containing fluorophenyl groups often show enhanced inhibitory activity against certain enzymes involved in cancer metabolism .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds have shown promising absorption rates and bioavailability, which could be beneficial for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 2
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

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